molecular formula C9H16O5S B139696 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate CAS No. 141120-33-4

1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate

Cat. No.: B139696
CAS No.: 141120-33-4
M. Wt: 236.29 g/mol
InChI Key: XSLHQJJTBVYMJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with methanesulfonyl chloride in the presence of triethylamine. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature . The reaction mixture is stirred for about an hour, and the product is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group. This group is a good leaving group, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Solvents: Dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used solvents.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere conditions to prevent oxidation.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted spiro compound, while reaction with an alcohol would yield an ether-substituted spiro compound.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The spiro structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: Another spiro compound with a similar structure but a different ring size.

    1,4-Dioxaspiro[5.5]undecane: A spiro compound with a larger ring size, offering different steric properties.

    Methanesulfonate Esters: Compounds with similar functional groups but different core structures.

Uniqueness

1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate is unique due to its specific spiro structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLHQJJTBVYMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566197
Record name 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141120-33-4
Record name 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Dioxaspiro[4.5]decan-8-ol (0.40 g, 0.0025 mol) was dissolved in chloroform (10.0 mL) and the resulting mixture was cooled at 0° C. To the mixture was added TEA (0.49 mL, 0.0035 mol) and methanesulfonyl chloride (0.23 mL, 0.0030 mol) and this mixture was stirred at 0° C. for 2 hours. The reaction was extracted with ethyl acetate and the organic extracts were washed with water, and saturated NaCl, then dried (MgSO4) and concentrated in vacuo. The crude product was used in the next reaction without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.10 g, 6.81 mmol), triethylamine (1.21 mL, 8.67 mmol) in DCM (25.2 mL) was cooled in an ice/water bath and treated with methanesulfonyl chloride (675 μL, 8.67 mmol) added dropwise under an atmosphere of nitrogen. The mixture was stirred at 25° C. overnight. The mixture was treated with saturated aqueous NaHCO3 (20 mL) and extracted with DCM (2×50 mL). The extracts were washed with brine (50 mL), dried over MgSO4 and concentrated in vacuo leaving a beige oil which was recrystallized from hexanes (22 mL) to give 1.59 g (98%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3) δ 1.61-1.68 (m, 2H), 1.82-1.90 (m, 2H), 1.94-2.08 (m, 4H), 3.02 (s, 3H), 3.91-4.00 (m, 4H), 4.82-4.88 (m, 1H); MS (ESI): 237.10 [M+H]+; HPLC tR=2.54 min.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Name
Quantity
25.2 mL
Type
solvent
Reaction Step One
Quantity
675 μL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

Triethylamine (2.4 mL, 17 mmol) was added to a solution of 1,4-dioxaspiro[4,5]decan-9-ol (884 mg, 5.59 mmol) in dichloromethane (22 mL) under a nitrogen atmosphere. The solution was cooled to 0° C. in an ice bath. Methanesulfonyl chloride (0.87 mL, 11.2 mmol) was added and the reaction stirred for 4 h while warming up to room temperature. Water was added and the mixture was extracted with dichloromethane (2×). The combined organic layers were washed with brine (1×), dried with magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexane) to afford 1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate as a light yellow oil. 1H NMR (500 MHz, DMSO-d6) δ 4.81-4.68 (m, 1H), 3.91-3.78 (m, 4H), 3.16 (s, 3H), 1.87 (ddd, J=4.2, 8.1, 16.6, 2H), 1.82-1.71 (m, 2H), 1.67 (ddd, J=4.3, 7.9, 12.3, 2H), 1.58 (ddd, J=4.8, 8.7, 13.3, 2H).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
884 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A stirred solution of 14.2 grams (0.090 mole) of 1,4-dioxaspiro[4.5]decan-8-ol and 10.0 grams (0.099 mole) of triethylamine in 100 mL of methylene chloride is cooled to 0° C., and a solution of 7.7 mL (0.099 mole) of methanesulfonyl chloride in 25 mL of methylene chloride is added drop-wise at a rate to maintain the reaction mixture temperature at 0° C. to 5° C. Upon completion of addition, the reaction mixture is allowed to warm to ambient temperature. The reaction mixture is then washed with two 75 mL portions of an aqueous 5% sodium bicarbonate solution and then with 75 mL of an aqueous solution saturated with sodium chloride. The organic layer is dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 8-methylsulfonyloxy-1,4-dioxaspiro[4.5]decane
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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